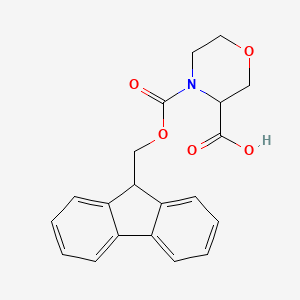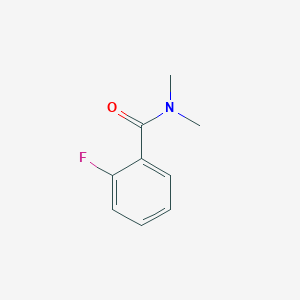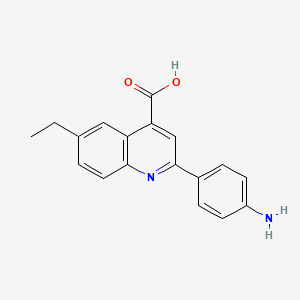![molecular formula C16H14O3 B1335317 2-Propenoic acid, 3-[2-(phenylmethoxy)phenyl]- CAS No. 144242-91-1](/img/structure/B1335317.png)
2-Propenoic acid, 3-[2-(phenylmethoxy)phenyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propenoic acid, 3-[2-(phenylmethoxy)phenyl]-: is an organic compound that belongs to the class of cinnamic acids It is characterized by the presence of a phenylmethoxy group attached to the phenyl ring, which is further connected to the propenoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-[2-(phenylmethoxy)phenyl]- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxybenzaldehyde and benzyl bromide.
Formation of Benzyl Ether: The first step involves the formation of benzyl ether by reacting 2-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate.
Aldol Condensation: The benzyl ether is then subjected to aldol condensation with acrolein in the presence of a base such as sodium hydroxide to form the desired product.
Industrial Production Methods
In industrial settings, the production of 2-Propenoic acid, 3-[2-(phenylmethoxy)phenyl]- may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques.
化学反应分析
Types of Reactions
2-Propenoic acid, 3-[2-(phenylmethoxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the propenoic acid moiety to a single bond, forming saturated derivatives.
Substitution: The phenylmethoxy group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated derivatives.
Substitution: Formation of substituted phenylmethoxy derivatives.
科学研究应用
2-Propenoic acid, 3-[2-(phenylmethoxy)phenyl]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 2-Propenoic acid, 3-[2-(phenylmethoxy)phenyl]- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound can influence various biochemical pathways, including those involved in inflammation, cell signaling, and metabolism.
相似化合物的比较
Similar Compounds
2-Propenoic acid, 3-phenyl-: Lacks the phenylmethoxy group, resulting in different chemical properties and reactivity.
2-Propenoic acid, 3-[3-(phenylmethoxy)phenyl]-: Similar structure but with the phenylmethoxy group attached at a different position on the phenyl ring.
Uniqueness
2-Propenoic acid, 3-[2-(phenylmethoxy)phenyl]- is unique due to the specific positioning of the phenylmethoxy group, which influences its chemical reactivity and potential applications. This structural feature distinguishes it from other cinnamic acid derivatives and contributes to its unique properties.
属性
IUPAC Name |
3-(2-phenylmethoxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c17-16(18)11-10-14-8-4-5-9-15(14)19-12-13-6-2-1-3-7-13/h1-11H,12H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUILCDHTJZGOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404082 |
Source


|
| Record name | 2-Propenoic acid, 3-[2-(phenylmethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144242-91-1 |
Source


|
| Record name | 2-Propenoic acid, 3-[2-(phenylmethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
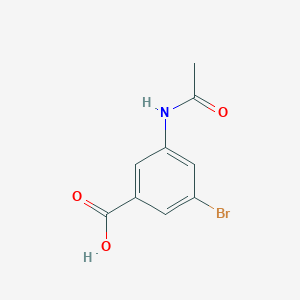
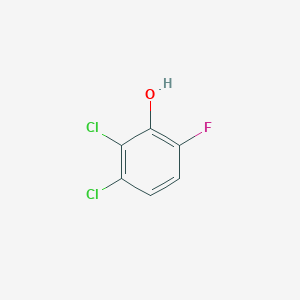
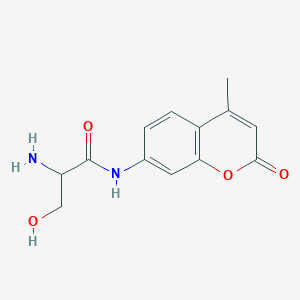
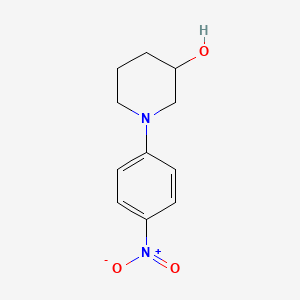
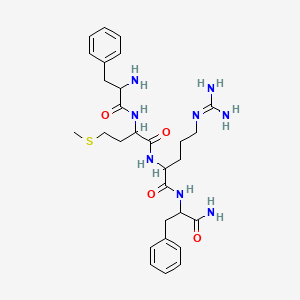
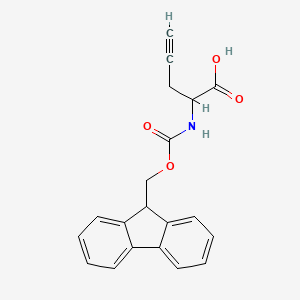
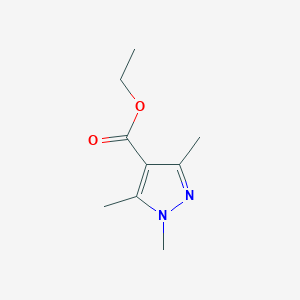
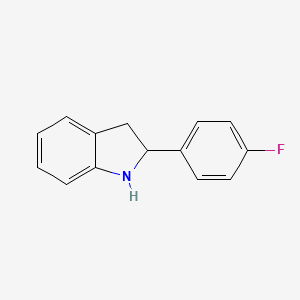
![3-Bromo-6-chloro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1335261.png)
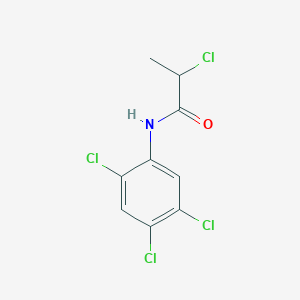
![2-Benzyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1335269.png)
